[1-(Trifluoromethanesulfonyl)butyl]benzene
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Overview
Description
[1-(Trifluoromethanesulfonyl)butyl]benzene: is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a butyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethanesulfonyl)butyl]benzene typically involves the reaction of benzene with a butylating agent in the presence of a trifluoromethanesulfonylating reagent. Common reagents used in this process include trifluoromethanesulfonic anhydride and butyl halides. The reaction is usually carried out under controlled conditions, such as low temperatures and an inert atmosphere, to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory-scale synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: [1-(Trifluoromethanesulfonyl)butyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of butylbenzene derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Trifluoromethanesulfonyl derivatives.
Reduction: Butylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: [1-(Trifluoromethanesulfonyl)butyl]benzene is used as a building block in organic synthesis, particularly in the development of novel compounds with unique properties. It serves as a precursor for the synthesis of complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the design of bioactive compounds and pharmaceuticals.
Medicine: The compound’s unique chemical properties make it a candidate for drug development. It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethanesulfonyl)butyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s pathway of action may involve inhibition or activation of specific signaling pathways, resulting in desired therapeutic outcomes.
Comparison with Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Trifluoromethanesulfonic acid: A strong acid used in various chemical reactions and as a catalyst.
Trifluoromethanesulfonyl chloride: Used as a reagent in organic synthesis for introducing trifluoromethanesulfonyl groups.
Uniqueness: [1-(Trifluoromethanesulfonyl)butyl]benzene is unique due to its specific structure, which combines the properties of a trifluoromethanesulfonyl group with a butyl chain and a benzene ring. This combination imparts distinct reactivity and stability, making it valuable in applications where other similar compounds may not be suitable.
Properties
CAS No. |
62654-00-6 |
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Molecular Formula |
C11H13F3O2S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
1-(trifluoromethylsulfonyl)butylbenzene |
InChI |
InChI=1S/C11H13F3O2S/c1-2-6-10(9-7-4-3-5-8-9)17(15,16)11(12,13)14/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
RNITUWYKNNIQTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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